10-Dodecen-1-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
10-Dodecen-1-ol is an organic compound with the molecular formula C₁₂H₂₄O. It is a long-chain unsaturated alcohol, characterized by the presence of a double bond between the tenth and eleventh carbon atoms in the dodecane chain. This compound is known for its applications in various fields, including chemistry, biology, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions: 10-Dodecen-1-ol can be synthesized through several methods. One common approach involves the reduction of 10-dodecenal using reducing agents such as sodium borohydride or lithium aluminum hydride. The reaction typically occurs in an inert atmosphere to prevent oxidation of the product.
Industrial Production Methods: In industrial settings, this compound is often produced via the hydroformylation of 1-decene, followed by hydrogenation. This process involves the addition of a formyl group to the double bond of 1-decene, forming 10-dodecenal, which is then reduced to this compound.
Types of Reactions:
Oxidation: this compound can undergo oxidation to form 10-dodecenal or further to 10-dodecenoic acid.
Reduction: The compound can be reduced to 10-dodecanol using hydrogenation techniques.
Substitution: It can participate in substitution reactions where the hydroxyl group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide are commonly used.
Reduction: Hydrogen gas in the presence of a palladium catalyst is often employed.
Substitution: Acid chlorides or sulfonyl chlorides can be used to replace the hydroxyl group.
Major Products Formed:
Oxidation: 10-Dodecenal, 10-Dodecenoic acid
Reduction: 10-Dodecanol
Substitution: Various esters and ethers depending on the substituent introduced.
Scientific Research Applications
10-Dodecen-1-ol has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound is studied for its role in pheromone communication in insects.
Medicine: Research is ongoing into its potential use in drug delivery systems.
Industry: It is used in the manufacture of fragrances, flavors, and surfactants.
Mechanism of Action
The mechanism of action of 10-Dodecen-1-ol varies depending on its application. In biological systems, it acts as a pheromone by binding to specific receptors in insects, triggering behavioral responses. In chemical reactions, its reactivity is primarily due to the presence of the hydroxyl group and the double bond, which can participate in various chemical transformations.
Comparison with Similar Compounds
11-Dodecen-1-ol: Similar structure but with the double bond between the eleventh and twelfth carbon atoms.
10-Dodecanol: Saturated counterpart without the double bond.
10-Dodecenal: Aldehyde form of 10-Dodecen-1-ol.
Uniqueness: this compound is unique due to its specific double bond position, which imparts distinct chemical and biological properties. Its unsaturated nature makes it more reactive in certain chemical reactions compared to its saturated counterpart, 10-Dodecanol.
Properties
CAS No. |
35237-63-9 |
---|---|
Molecular Formula |
C12H24O |
Molecular Weight |
184.32 g/mol |
IUPAC Name |
dodec-10-en-1-ol |
InChI |
InChI=1S/C12H24O/c1-2-3-4-5-6-7-8-9-10-11-12-13/h2-3,13H,4-12H2,1H3 |
InChI Key |
JLQAHGGMRAJUMJ-UHFFFAOYSA-N |
SMILES |
CC=CCCCCCCCCCO |
Canonical SMILES |
CC=CCCCCCCCCCO |
Synonyms |
(10E)-10-Dodecen-1-ol; (E)-10-Dodecen-1-ol; Trans-10-Dodecenol; trans-10-Dodecen-1-ol; (E)-10-Dodecen-1-ol |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.